N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
描述
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-5-4-6-18(11-16)23-26-24(32-27-23)17-7-9-28(10-8-17)15-22(29)25-19-12-20(30-2)14-21(13-19)31-3/h4-6,11-14,17H,7-10,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJRESQKLHHUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines a piperidine ring with an oxadiazole moiety. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains. A study indicated that certain oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.56 |
| Compound B | Bacillus subtilis | 0.78 |
| Compound C | Mycobacterium bovis | 4–8 |
Anticancer Activity
The biological activity of N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide has also been investigated in the context of cancer therapy. Studies involving similar oxadiazole derivatives have reported their ability to induce apoptosis in cancer cells. For example, one study found that a related compound increased p53 expression levels and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for inducing programmed cell death .
Table 2: Summary of Anticancer Effects
| Compound Name | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| Compound D | MCF-7 | Increased p53 and caspase-3 levels |
| Compound E | A549 (lung cancer) | Induction of apoptosis |
Mechanistic Insights
Molecular docking studies have been employed to understand the binding affinity of N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide to specific biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins . Such interactions are critical for the compound's bioactivity.
Case Studies and Research Findings
Several case studies highlight the potential of oxadiazole derivatives in drug discovery:
- Antitubercular Effects : A series of oxadiazole compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 4–8 µM for some derivatives .
- Cytotoxicity Studies : In vitro studies revealed that certain oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, marking them as potential candidates for further development in oncology .
相似化合物的比较
Key Findings :
- Substituent Positioning : The target compound’s 3,5-dimethoxyphenyl group provides symmetrical electron-donating effects, contrasting with Z9’s single 4-methoxyphenyl group, which may reduce steric hindrance .
- Synthetic Challenges : The target compound and 8e both exhibit low yields (~10%), suggesting inherent difficulties in coupling dimethoxyphenyl groups to oxadiazole intermediates .
Analogues with Triazole and Thiazole Cores
Table 2: Comparison with Heterocyclic Derivatives
Key Findings :
- Triazole vs.
- Thiazole Limitations : Z7’s thiazole ring shows lower metabolic stability than oxadiazoles, as sulfur atoms are prone to oxidation in vivo .
Pharmacological and Binding Profile Comparisons
- Enzyme Inhibition : The 1,2,4-oxadiazole moiety is shared with PSN632408, a plasmodium protease inhibitor, implying possible utility in antiparasitic drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
